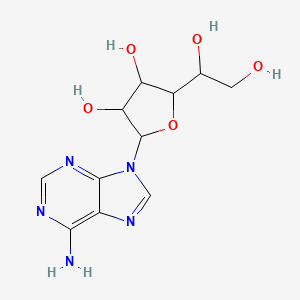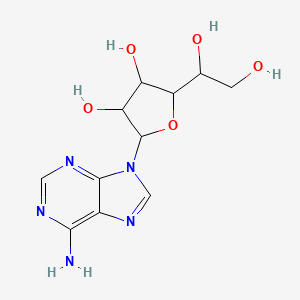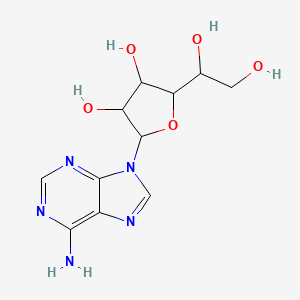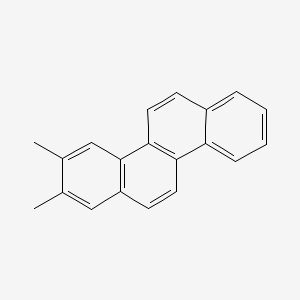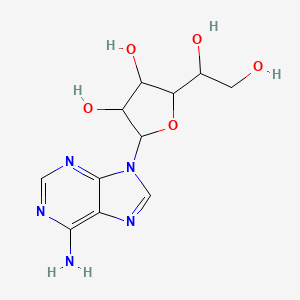
9-(beta-D-glucofuranosyl)adenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(beta-D-glucofuranosyl)adenine is a purine nucleoside in which adenine is attached to a beta-D-glucofuranose via a beta-N(9)-glycosidic bond. This compound is a derivative of adenine, a fundamental component of nucleic acids, and plays a significant role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(beta-D-glucofuranosyl)adenine typically involves the glycosylation of adenine with a protected form of beta-D-glucofuranose. One common method is the condensation of 2,3,5-tri-O-benzyl-D-glucofuranosyl chloride with N-benzoyladenine, followed by deprotection to yield the desired nucleoside .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification by chromatography and crystallization to ensure the final product meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions
9-(beta-D-glucofuranosyl)adenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the adenine moiety.
Substitution: Nucleophilic substitution reactions can occur at the adenine base, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce amino-substituted adenine compounds .
Aplicaciones Científicas De Investigación
9-(beta-D-glucofuranosyl)adenine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-(beta-D-glucofuranosyl)adenine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets enzymes such as DNA polymerase and ribonucleotide reductase, disrupting the normal function of these enzymes and leading to the inhibition of nucleic acid synthesis .
Comparación Con Compuestos Similares
Similar Compounds
9-beta-D-xylofuranosyladenine: Another nucleoside analog with a similar structure but different sugar moiety.
Vidarabine (9-beta-D-arabinofuranosyladenine): An antiviral drug with a similar adenine base but different sugar component.
Adenosine: A naturally occurring nucleoside with a ribose sugar instead of beta-D-glucofuranose.
Uniqueness
9-(beta-D-glucofuranosyl)adenine is unique due to its specific sugar moiety, which can influence its biochemical properties and interactions with enzymes. This uniqueness makes it a valuable tool in research and potential therapeutic applications .
Propiedades
Número CAS |
10279-87-5 |
|---|---|
Fórmula molecular |
C11H15N5O5 |
Peso molecular |
297.27 g/mol |
Nombre IUPAC |
2-(6-aminopurin-9-yl)-5-(1,2-dihydroxyethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-7(20)6(19)8(21-11)4(18)1-17/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14) |
Clave InChI |
JNSNEXAWGVQGPR-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CO)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


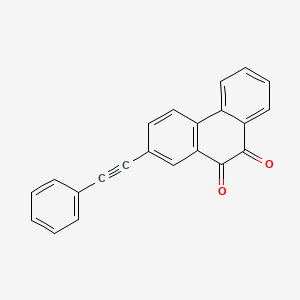
![4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid)](/img/structure/B14513665.png)
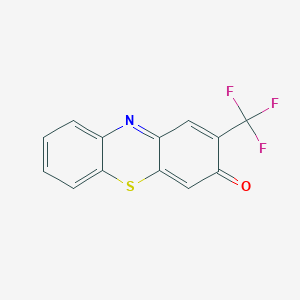
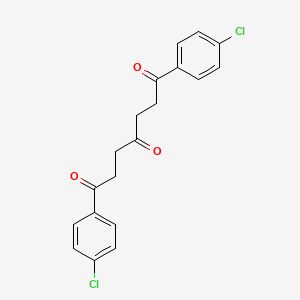


![1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine](/img/structure/B14513720.png)
